

The Multifaceted Role of CD235a (Glycophorin A) in Erythropoiesis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CD235

Cat. No.: B12299716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythropoiesis, the process of red blood cell production, is a tightly regulated developmental cascade involving the commitment of hematopoietic stem cells to the erythroid lineage, followed by their proliferation and terminal differentiation into mature erythrocytes. Central to the study and understanding of this process is the cell surface sialoglycoprotein **CD235a**, also known as Glycophorin A (GPA). While widely recognized as a definitive marker of the erythroid lineage, the function of **CD235a** extends beyond its role as a surface antigen. This technical guide provides an in-depth exploration of the multifaceted functions of **CD235a** in erythropoiesis, detailing its involvement in cell differentiation, membrane integrity, and signal transduction. This document synthesizes current knowledge, presents quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to support researchers and professionals in the field.

CD235a as a Hallmark of Erythroid Differentiation

CD235a is a major sialoglycoprotein on the surface of human red blood cells and their precursors, and its expression is a cornerstone for identifying and staging erythroid differentiation.^{[1][2]} The expression of **CD235a** is initiated at the proerythroblast stage and its surface density increases as the cells mature.^[3] The dynamic expression of **CD235a**, in conjunction with other cell surface markers such as the transferrin receptor (CD71), the

thrombospondin receptor (CD36), and $\alpha 4$ -integrin (CD49d), allows for the precise immunophenotypic characterization of distinct stages of erythroid development.

Immunophenotypic Progression of Erythropoiesis

The journey from an early erythroid progenitor to a mature red blood cell is marked by a characteristic sequence of changes in cell surface marker expression.

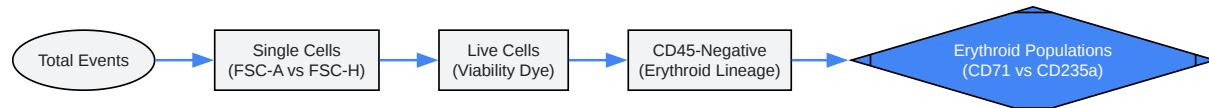
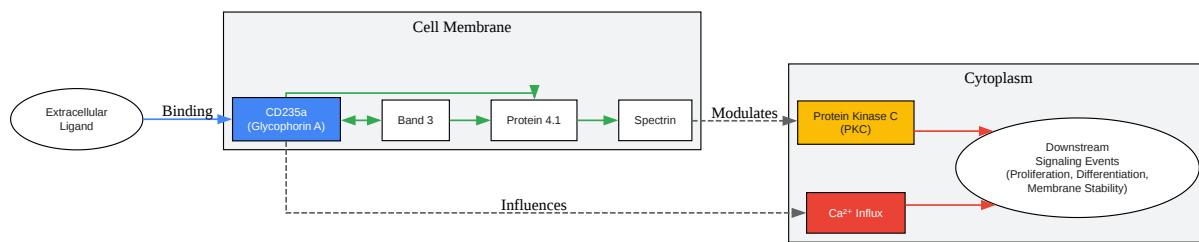
- Proerythroblast: This is the earliest stage where **CD235a** expression is detectable, albeit at a low level. Proerythroblasts are also characterized by high expression of CD71 and CD49d.
- Basophilic Erythroblast: As the cell matures into a basophilic erythroblast, the expression of **CD235a** continues to increase.
- Polychromatic and Orthochromatic Erythroblasts: Through these later stages of differentiation, **CD235a** expression reaches its peak, while CD71 and CD49d expression gradually decreases.
- Reticulocyte and Mature Erythrocyte: Enucleated reticulocytes and mature erythrocytes retain high levels of **CD235a** on their surface, while CD71 is absent.

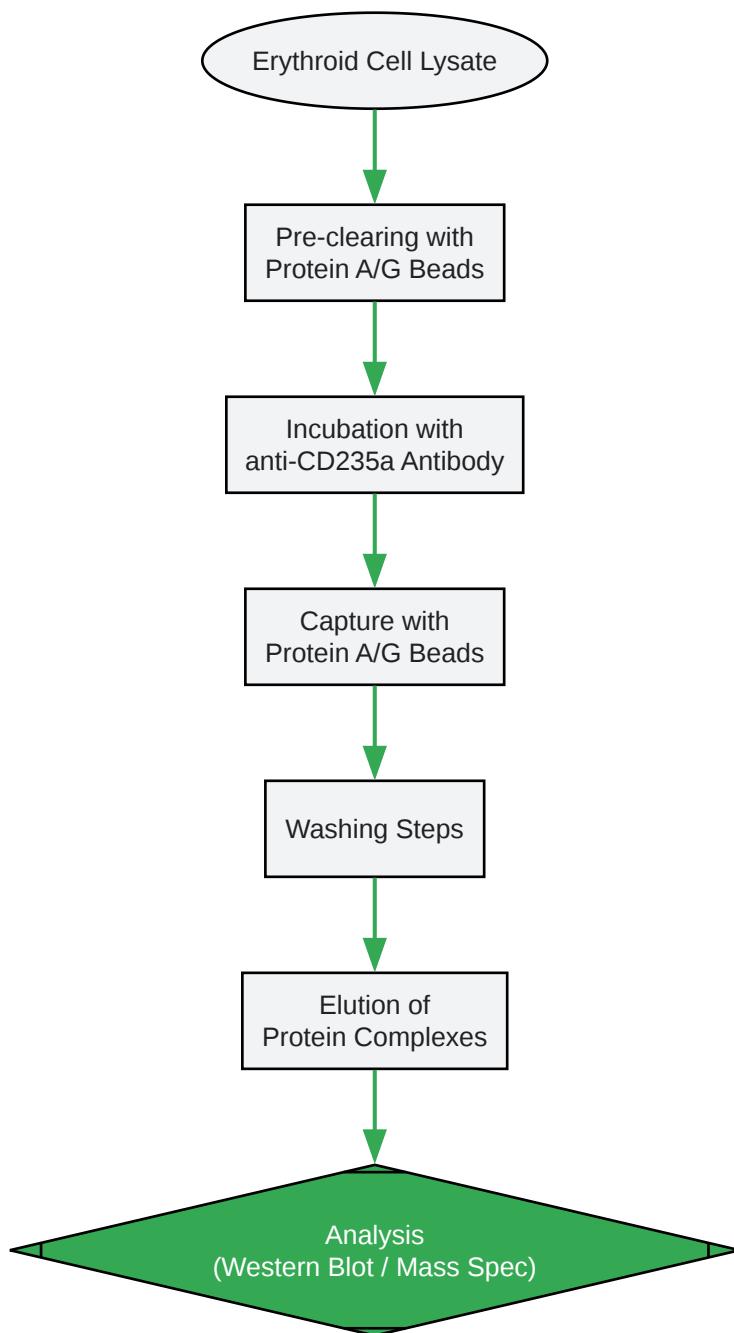
This well-defined expression pattern makes **CD235a** an indispensable tool for monitoring erythroid differentiation in both research and clinical settings.

Quantitative Expression of CD235a During Erythropoiesis

The following table summarizes the quantitative changes in the expression of key surface markers, including **CD235a**, during the terminal stages of human erythropoiesis. These values are compiled from various studies and may vary depending on the experimental system and analytical methods used.

Erythroid Stage	CD235a (Glycophorin A) Expression	CD71 (Transferrin Receptor) Expression	CD36 (Thrombospondin Receptor) Expression	CD49d ($\alpha 4$ -Integrin) Expression
Proerythroblast	Low to medium	High	High	High
Basophilic Erythroblast	Medium to high	High	High	Medium
Polychromatic Erythroblast	High	Medium	Medium to low	Low
Orthochromatic Erythroblast	High	Low	Low to negative	Negative
Reticulocyte	High	Very low to negative	Negative	Negative
Erythrocyte	High (approx. 500,000 copies/cell) ^[4]	Negative	Negative	Negative



The Functional Role of CD235a Beyond a Surface Marker


While its utility as a marker is undisputed, emerging evidence points to a more active role for **CD235a** in erythroid cell biology, including signal transduction and maintenance of membrane integrity.

Signal Transduction

Ligand binding to the extracellular domain of **CD235a** can initiate transmembrane signaling, influencing the mechanical properties of the erythrocyte membrane. This process is dependent on the cytoplasmic domain of **CD235a**, suggesting an "inside-out" and "outside-in" signaling capability. While a complete signaling cascade originating from **CD235a** in developing erythroblasts is still under investigation, several lines of evidence suggest its involvement in modulating intracellular signaling pathways.

One proposed mechanism involves the interaction of **CD235a** with other membrane proteins, such as Band 3, and the underlying cytoskeleton. This interaction can influence the activity of ion channels and protein kinases, potentially impacting calcium signaling and the phosphorylation status of key regulatory proteins involved in erythroid differentiation and survival.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protein kinase C-alpha isoform is involved in erythropoietin-induced erythroid differentiation of CD34(+) progenitor cells from human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-Cell Proteomics Reveal that Quantitative Changes in Co-expressed Lineage-Specific Transcription Factors Determine Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD235a (Glycophorin A) Monoclonal Antibody (HIR2 (GA-R2)), PE-eFluor™ 610 (61-9987-42) [thermofisher.com]
- To cite this document: BenchChem. [The Multifaceted Role of CD235a (Glycophorin A) in Erythropoiesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12299716#what-is-the-function-of-cd235a-in-erythropoiesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com